molecular formula C7H9ClN2 B1591766 2-Chloro-5-isopropylpyrimidine CAS No. 596114-50-0

2-Chloro-5-isopropylpyrimidine

Cat. No. B1591766
M. Wt: 156.61 g/mol
InChI Key: QFLAUXDLHKYUIA-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylpyrimidine (CIPP) is an aromatic heterocyclic compound that belongs to the pyrimidine family. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-isopropylpyrimidine consists of a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . It has a monoisotopic mass of 156.045425 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-isopropylpyrimidine were not found, pyrimidine derivatives are known to undergo various chemical reactions due to their synthetic versatility .


Physical And Chemical Properties Analysis

2-Chloro-5-isopropylpyrimidine is a liquid at room temperature . It has a boiling point of 247.7°C at 760 mmHg . The compound should be stored in a cool and dry place, in a tightly closed container .

Scientific Research Applications

  • Specific Scientific Field : Pharmacology and Medicinal Chemistry .
  • Summary of the Application : Pyrimidines, including 2-Chloro-5-isopropylpyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are usually studied through in vitro and in vivo experiments. These experiments often involve the use of cell cultures or animal models to test the inhibitory response of pyrimidines against the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : The literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .

Safety And Hazards

2-Chloro-5-isopropylpyrimidine is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-chloro-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLAUXDLHKYUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600562
Record name 2-Chloro-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isopropylpyrimidine

CAS RN

596114-50-0
Record name 2-Chloro-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-isopropylpyrimidin-2(1H)-one (2.1 g, 15.2 mmol), POCl3 (15 ml), and N,N-dimethylaniline (5 drops) was heated at reflux under a nitrogen atmosphere for 2 h. Upon cooling, the majority of the POCl3 was removed under reduced pressure. The residue was poured into ice water and extracted with chloroform (3×20 ml). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated to provide 2-chloro-5-isopropylpyrimidine as a light brown oil, which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XR Ma, L Xu, S Xu, BJ Klein, H Wang… - Journal of medicinal …, 2021 - ACS Publications
Eleven-nineteen leukemia (ENL) protein is a histone acetylation reader essential for disease maintenance in acute leukemias, in particular, the mixed-lineage leukemia (MLL)-…
Number of citations: 18 pubs.acs.org

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